Tetrakis(acetonitrile)palladium(II) Ditriflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(acetonitrile)palladium(II) Ditriflate is a palladium complex widely used in various chemical reactions and industrial applications. It is known for its role as a catalyst in cross-coupling reactions, which are essential in organic synthesis. The compound’s molecular formula is C10H12F6N4O6PdS2, and it has a molecular weight of 568.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)palladium(II) Ditriflate can be synthesized by reacting palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction typically occurs under an inert atmosphere at low temperatures to prevent decomposition. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)palladium(II) Ditriflate is involved in various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be used in reduction reactions, facilitating the reduction of organic compounds.
Common Reagents and Conditions
The common reagents used with this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Acetonitrile, dichloromethane, and toluene are frequently used.
Ligands: Phosphine ligands are often employed to stabilize the palladium complex during reactions.
Major Products Formed
The major products formed from reactions involving this compound include various organic compounds, such as biaryls, alkenes, and alkynes, depending on the specific cross-coupling reaction .
Scientific Research Applications
Tetrakis(acetonitrile)palladium(II) Ditriflate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tetrakis(acetonitrile)palladium(II) Ditriflate involves the coordination of palladium with acetonitrile ligands, which facilitates its role as a catalyst. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during cross-coupling reactions. These steps enable the formation of new chemical bonds, making the compound highly effective in catalysis .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure and function, used in similar catalytic applications.
Bis(acetonitrile)dichloropalladium(II): Another palladium complex used in cross-coupling reactions.
Palladium(II) trifluoroacetate: Used in various organic transformations.
Uniqueness
Tetrakis(acetonitrile)palladium(II) Ditriflate is unique due to its high reactivity and stability under various reaction conditions. Its ability to facilitate a wide range of chemical reactions makes it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRMHIBEZBOSNG-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O6PdS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.